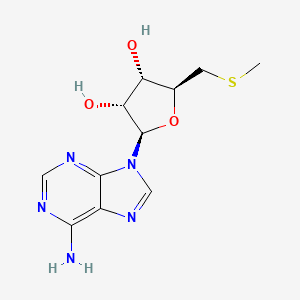

5'-S-methyl-5'-thioadenosine

Descripción general

Descripción

La metiltioadenosina es un nucleósido que contiene azufre que se encuentra de forma natural en numerosas especies, incluyendo procariotas, levaduras, plantas y eucariotas superiores . Es un metabolito de la vía de las poliaminas y juega un papel significativo en varios procesos biológicos, incluyendo la metilación del ADN y las proteínas . La metiltioadenosina se aisló por primera vez de la levadura en 1912, y su estructura molecular correcta se confirmó en 1924 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metiltioadenosina se puede sintetizar mediante la metilación de la adenosina. El proceso implica la reacción de la adenosina con yoduro de metilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente en una solución acuosa a una temperatura de alrededor de 50°C .

Métodos de producción industrial: La producción industrial de metiltioadenosina implica la conversión enzimática de la S-adenosilmetionina a metiltioadenosina. Este proceso está catalizado por la enzima metiltioadenosina fosforilasa. Las condiciones de reacción incluyen mantener un pH de alrededor de 7.5 y una temperatura de 37°C .

Tipos de Reacciones:

Oxidación: La metiltioadenosina puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: También se puede reducir para formar diferentes productos reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones se llevan a cabo típicamente en una solución acuosa a temperatura ambiente.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio. Estas reacciones generalmente se realizan en un disolvente orgánico como el etanol a bajas temperaturas.

Productos Principales Formados:

Oxidación: Derivados oxidados de la metiltioadenosina.

Reducción: Formas reducidas de la metiltioadenosina.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

Chemoprotective Agent

Recent studies have identified S-methyl-5'-thioadenosine as a promising chemoprotective agent, particularly in the context of MTAP-deficient cancers. A novel derivative, 5'-S-(3-aminophenyl)-5'-thioadenosine, was shown to protect against the toxic side effects of fluorouracil without compromising its anticancer efficacy. In vivo experiments demonstrated that co-administration of this compound with fluorouracil significantly reduced toxicity in mouse models while maintaining therapeutic effectiveness against bladder cancers .

Targeting MTAP Deficiency

The loss of S-methyl-5'-thioadenosine phosphorylase (MTAP) expression is prevalent in various cancers, leading to unique vulnerabilities. Studies indicate that MTAP-deficient tumors exhibit heightened sensitivity to drugs targeting PRMT5, a protein implicated in tumor progression. Clinical trials have shown promising results using PRMT5 inhibitors in patients with MTAP-deleted cancers, suggesting a strategic application of S-methyl-5'-thioadenosine derivatives in targeted cancer therapies .

Neurobiology and Cognitive Function

Postoperative Cognitive Recovery

Research has linked low blood levels of S-methyl-5'-thioadenosine with delayed neurocognitive recovery following surgery. In both animal models and clinical settings, preoperative administration of this compound has been shown to mitigate inflammation and cognitive decline post-anesthesia. The findings suggest that S-methyl-5'-thioadenosine could serve as a biomarker for predicting cognitive outcomes after surgical procedures, thus highlighting its potential role in perioperative care .

Metabolic Disorders and Probiotics

Anti-obesity Properties

Emerging research highlights the role of S-methyl-5'-thioadenosine as a metabolite derived from probiotic bacteria that can alleviate metabolic disorders such as obesity. The compound has been shown to influence metabolic pathways that regulate energy balance and fat storage, presenting opportunities for developing probiotic-based interventions for weight management .

Enzymatic Applications

Biocatalysis

S-methyl-5'-thioadenosine phosphorylase is crucial for the salvage pathway of adenine synthesis. Its enzymatic activity has implications for biotechnological applications, particularly in the synthesis of nucleosides and their analogs used in antiviral and anticancer therapies. The development of hyperthermostable variants of this enzyme may enhance its industrial applicability, paving the way for more efficient production processes .

Case Studies and Research Findings

Mecanismo De Acción

La metiltioadenosina ejerce sus efectos a través de varios mecanismos:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias como la interleucina-1β y el factor de necrosis tumoral-α.

Antiproliferativo: La metiltioadenosina induce la apoptosis en las células tumorales al activar las vías de caspasas.

Neuroprotector: Promueve la remielinización al inducir la diferenciación de oligodendrocitos y mejorar la producción de mielina.

Di

Comparación Con Compuestos Similares

La metiltioadenosina es única en comparación con otros compuestos similares debido a su papel específico en la vía de las poliaminas y su amplia gama de actividades biológicas. Algunos compuestos similares incluyen:

Adenosina: A diferencia de la metiltioadenosina, la adenosina no contiene un grupo de azufre y tiene diferentes funciones biológicas.

S-adenosilmetionina: Este compuesto es un precursor de la metiltioadenosina y está involucrado en reacciones de metilación, pero no tiene las mismas propiedades antiinflamatorias y neuroprotectoras.

Metiltiorribosa: Este compuesto es un producto del metabolismo de la metiltioadenosina y juega un papel en la vía de salvamento de la metionina.

La metiltioadenosina destaca por su combinación única de efectos antiinflamatorios, antiproliferativos y neuroprotectores, lo que la convierte en un compuesto de gran interés en varios campos de la investigación científica.

Actividad Biológica

5'-S-methyl-5'-thioadenosine (MTA), also referred to as methylthioadenosine, is a naturally occurring sulfur-containing nucleoside involved in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Chemical Structure and Metabolism

MTA is classified as a 5'-deoxy-5'-thionucleoside, where the ribose sugar is thio-substituted at the 5' position. It plays a crucial role in the methionine and purine salvage pathways. MTA is metabolized by the enzyme S-methyl-5'-thioadenosine phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate, which are vital for cellular metabolism and polyamine synthesis .

Biological Functions

Gene Regulation and Cell Proliferation

MTA has been shown to influence gene expression, cellular proliferation, differentiation, and apoptosis. Studies indicate that treatment with MTA can alter intracellular pools of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are critical for DNA methylation processes . Specifically, MTA induces rapid effects on DNA methylation rates in transformed rat cells, suggesting its role as a modulator of epigenetic regulation .

Anti-inflammatory Effects

Recent research highlights MTA's anti-inflammatory properties. Low levels of MTA have been associated with postoperative delayed neurocognitive recovery (dNCR) in elderly patients. Preoperative administration of MTA was shown to prevent inflammation and cognitive decline following surgery, indicating its potential as a therapeutic agent in managing postoperative complications .

Chemoprotective Properties

MTA has been investigated for its chemoprotective effects against the toxic side effects of chemotherapy agents like fluorouracil (5-FU). In vivo studies demonstrated that co-administration of MTA significantly improved survival rates in mice treated with 5-FU, suggesting its potential utility in enhancing the safety profile of cancer therapies .

Case Study 1: MTA in Cancer Treatment

A clinical trial explored the effects of MTA on patients with MTAP-deficient tumors. The trial indicated that the accumulation of MTA due to MTAP loss could sensitize cancer cells to treatments targeting PRMT5, a protein implicated in tumor progression. The results demonstrated significant tumor size reductions in patients treated with PRMT5 inhibitors alongside monitoring MTA levels .

Case Study 2: Neurocognitive Recovery

A study examined the relationship between serum MTA levels and dNCR post-surgery. It was found that lower preoperative serum MTA levels correlated with an increased risk of cognitive decline after anesthesia. This suggests that MTA could serve as a biomarker for predicting postoperative outcomes and highlights its neuroprotective potential .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Hydrolysis Reaction

One of the primary reactions involving 5'-S-methyl-5'-thioadenosine is its hydrolysis, catalyzed by the enzyme S-methyl-5'-thioadenosine phosphorylase (EC 2.4.2.28). The reaction can be summarized as follows:

This reaction highlights the conversion of MTA into adenine and ribose phosphate, which are essential for nucleotide synthesis and energy metabolism .

Role in Cancer Metabolism

Research indicates that MTA is implicated in cancer cell metabolism, particularly in cancers with deficiencies in the MTAP gene , which encodes the phosphorylase enzyme mentioned above. The loss of MTAP expression leads to an accumulation of MTA, which can promote tumor growth by altering cellular signaling pathways .

Interaction with Other Compounds

MTA can also react with various nucleophiles due to its electrophilic nature. For example, it has been shown to interact with glutathione and other thiols, leading to potential detoxification pathways or modifications that affect cellular function .

-

Research Findings on Chemical Reactions

Enzymatic Studies

Studies have demonstrated that MTA phosphorylase plays a crucial role in methionine metabolism by facilitating the breakdown of MTA into adenine and ribose phosphate . This enzymatic activity is essential for maintaining methionine levels and supporting cellular functions.

Pharmacological Implications

Recent research has explored MTA as a chemoprotective agent against the toxic effects of chemotherapy drugs like fluorouracil. In experimental models, MTA has been shown to mitigate hematological toxicity while maintaining anticancer efficacy . This dual role highlights its potential therapeutic applications.

Metabolic Stability

The metabolic stability of MTA has been investigated, revealing that it is primarily metabolized by MTA phosphorylase without significant side reactions under physiological conditions . This stability is advantageous for its potential use as a therapeutic agent.

The chemical reactions involving this compound are critical to understanding its role in cellular metabolism and potential therapeutic applications, especially in oncology. The enzymatic conversion of MTA into adenine and ribose phosphate underscores its importance in nucleotide synthesis and cancer biology.

| Reaction | Reactants | Products | Enzyme |

|---|---|---|---|

| Hydrolysis | S-methyl-5'-thioadenosine + Phosphate | Adenine + S-methyl-5-thio-alpha-D-ribose 1-phosphate | S-methyl-5'-thioadenosine phosphorylase |

Further research into the chemical behavior and biological implications of MTA will enhance our understanding of its potential as a therapeutic agent and its role in metabolic pathways related to cancer and other diseases.

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGFSXJNOTRMR-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179308 | |

| Record name | 5'-Methylthioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5'-Methylthioadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2457-80-9 | |

| Record name | 5′-(Methylthio)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Methylthioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-S-methyl-5'-thioadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Methylthioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Deoxy-5'-(methylthio)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-METHYLTHIOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Z2VK3UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Methylthioadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.